I+/--Phenyl-1-naphthaleneethanamine

Description

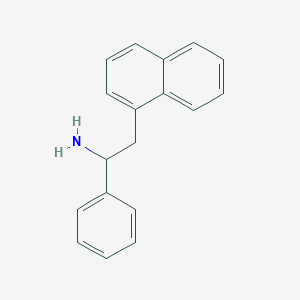

Structure

2D Structure

3D Structure

Properties

CAS No. |

211871-50-0 |

|---|---|

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1-phenylethanamine |

InChI |

InChI=1S/C18H17N/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12,18H,13,19H2 |

InChI Key |

KSGVPZVHNRIYFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC3=CC=CC=C32)N |

Origin of Product |

United States |

Synthetic Methodologies for I+/ Phenyl 1 Naphthaleneethanamine and Analogous Systems

Strategies for Carbon-Carbon Bond Formation in Aryl-Ethanamine Scaffolds

The construction of the carbon framework of aryl-ethanamines like (+/-)-N-Phenyl-1-naphthaleneethanamine requires careful consideration of regioselectivity, especially when dealing with the naphthalene (B1677914) moiety.

Regioselective Functionalization of the Naphthalene Moiety

The naphthalene ring system presents unique challenges and opportunities for regioselective functionalization. researchgate.netnih.gov Naphthalene is more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org These reactions often proceed in a way that preserves one of the benzene rings intact. libretexts.org

Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control in terms of regioselectivity, as the outcome is dependent on existing functional groups. researchgate.net For instance, electrophilic substitution on naphthalene itself typically occurs at the C1 position due to the formation of a more stable carbocation intermediate that maintains one intact benzene ring. libretexts.org

Modern synthetic methods have focused on developing C-H activation strategies to directly introduce functional groups at specific positions on the naphthalene core. nih.gov These methods often employ directing groups to achieve high regioselectivity. For example, rhodium-catalyzed reactions have shown high selectivity for functionalization at the β-position (C2) of naphthalene. researchgate.net The choice of catalyst, oxidant, and reaction conditions can influence the ratio of β to α-alkenylation. researchgate.net

The inherent differences in bond lengths within the naphthalene core (the C1–C2 bond is shorter than the C2–C3 bond) also influence its reactivity. libretexts.orgquora.comvaia.com This structural nuance is a consequence of the resonance stabilization of the fused ring system. libretexts.orgvaia.com

Introduction and Functionalization of the Phenyl Substituent

The introduction of the phenyl group in the synthesis of N-phenyl-1-naphthaleneethanamine can be achieved through various arylation reactions. One common approach involves the reaction of 1-naphthylamine (B1663977) with aniline (B41778) or its derivatives. google.comgoogle.com These reactions can be catalyzed by a range of catalysts, including boron and fluorine-containing compounds, sulfonic acids, and iodine. google.comgoogle.com The reaction conditions, such as temperature and pressure, play a significant role in the yield and reaction time. google.com

Another strategy involves the reaction of 1-naphthol (B170400) with aniline in the presence of a catalyst like iodine, although this method may result in lower yields. google.com Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile tool for the formation of the C-N bond between the naphthalene and phenyl moieties. These reactions often utilize palladium or copper catalysts and can tolerate a wide range of functional groups.

Amination Pathways and Nitrogen Atom Incorporation Techniques

The introduction of the nitrogen atom is a crucial step in the synthesis of ethanamine derivatives. Several classical and modern methods are available to achieve this transformation.

Reductive Amination Protocols

Reductive amination is a widely used and powerful method for the synthesis of amines. ontosight.ainumberanalytics.comjocpr.com This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine via an imine intermediate. wikipedia.org The process is highly versatile and can be used to produce primary, secondary, and tertiary amines. jocpr.comjocpr.com

The reaction can be carried out directly, where the carbonyl compound, amine, and reducing agent are all present in a single pot. wikipedia.orgjocpr.com This approach is efficient and improves atom economy. jocpr.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. ontosight.aiwikipedia.org The choice of reducing agent can influence the selectivity of the reaction. jocpr.com

For the synthesis of (+/-)-N-Phenyl-1-naphthaleneethanamine, a suitable ketone precursor, 1-(naphthalen-1-yl)ethan-1-one, could be reacted with aniline in the presence of a reducing agent.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Milder than LiAlH₄, often used for direct reductive amination. ontosight.ai |

| Sodium Cyanoborohydride | NaBH₃CN | Imines | More selective for imines over carbonyls, useful in one-pot reactions. wikipedia.orgjocpr.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective, often used for reductive amination of aldehydes. |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Aldehydes, Ketones, Imines | "Green" method, can be highly efficient. wikipedia.org |

Multicomponent Reactions for Ethanamine Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgnih.gov These reactions are advantageous in terms of step economy and the generation of molecular diversity. nih.gov Several MCRs can be applied to the synthesis of ethanamine scaffolds.

The Mannich reaction , for example, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org In the context of aryl-ethanamine synthesis, a modified Mannich-type reaction could be envisioned.

More recently, a zinc-mediated carbonyl alkylative amination (CAA) has been developed as a powerful multicomponent method for synthesizing α-branched amines. nih.gov This method overcomes some limitations of traditional reductive amination, such as the sterically demanding condensation step. nih.gov

Classic Amine Synthesis Reactions Applied to Complex Systems

Several classic name reactions remain highly relevant for the synthesis of complex amines, including the Gabriel, Curtius, and Hofmann rearrangements. nih.govnih.govnumberanalytics.comnumberanalytics.com

The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding the overalkylation that can occur in direct alkylation of ammonia. organic-chemistry.orglibretexts.org The process involves the alkylation of potassium phthalimide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine. organic-chemistry.orglibretexts.org While effective for primary amines, its direct application to a secondary amine like (+/-)-N-Phenyl-1-naphthaleneethanamine would require further modification.

The Curtius rearrangement provides a route to primary amines from carboxylic acids. nih.govnih.govorganic-chemistry.org The process involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate. nih.govnih.gov Subsequent hydrolysis of the isocyanate yields the primary amine with the loss of one carbon atom. nih.govnih.govorganic-chemistry.org A key advantage of this method is the retention of stereochemistry at the migrating carbon. nih.govnih.gov

The Hofmann rearrangement is another method for converting a primary amide into a primary amine with one less carbon atom. numberanalytics.comnumberanalytics.comquimicaorganica.org The reaction proceeds by treating the amide with bromine and a strong base. numberanalytics.comnumberanalytics.com Similar to the Curtius rearrangement, it proceeds through an isocyanate intermediate. libretexts.orglibretexts.org

Table 2: Comparison of Classic Amine Synthesis Reactions

| Reaction | Starting Material | Key Intermediate | Product | Key Features |

| Gabriel Synthesis | Alkyl Halide | N-Alkylphthalimide | Primary Amine | Avoids overalkylation. organic-chemistry.orglibretexts.org |

| Curtius Rearrangement | Carboxylic Acid | Isocyanate | Primary Amine (one carbon shorter) | Retention of stereochemistry. nih.govnih.gov |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine (one carbon shorter) | Useful for converting amides to amines. numberanalytics.comnumberanalytics.com |

Stereoselective Synthesis of Chiral Phenyl-1-naphthaleneethanamine Derivatives

The synthesis of specific stereoisomers of phenyl-1-naphthaleneethanamine derivatives relies on methods that can create a new chiral center with a high degree of predictability. These approaches can be broadly categorized into catalytic asymmetric reactions, methods employing chiral auxiliaries, and stereoselective reduction strategies.

Asymmetric Catalysis in C-C or C-N Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. The key bond formations for synthesizing the backbone of phenyl-1-naphthaleneethanamine are the carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds that establish the stereocenter.

Recent advancements have focused on transition-metal-catalyzed enantioselective C-N cross-coupling as a highly efficient protocol. researchgate.net For analogous systems, such as the synthesis of N-C atropisomers, direct enantioselective C-H amination has proven effective. nih.gov In one strategy, a chiral phosphoric acid catalyst facilitates the C-N bond formation between a naphthylamine derivative and an azodicarboxylate. nih.gov This process can be influenced by π-π interactions and hydrogen bonding to achieve high enantioselectivity. nih.gov Similarly, palladium-catalyzed reactions are central to forming chiral amines, with the enantioselectivity being highly dependent on the choice of chiral ligands, solvents, and bases. researchgate.net

N-heterocyclic carbenes have also emerged as versatile organocatalysts that can facilitate asymmetric C-C bond formation through non-covalent interactions, using weak hydrogen bonds to transfer the chiral information. nih.gov

Table 1: Examples of Asymmetric Catalysis for C-N Bond Formation in Analogous Naphthylamine Systems

| Catalyst/Ligand System | Substrate Type | Bond Formed | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA3) | N-phenyl-2-naphthylamine | C-N | Achieved 47% ee in the amination reaction with DBAD. | nih.gov |

| Cinchona Alkaloids | 8-amino-2-naphthol derivatives | C-N | Catalyzed enantioselective amination with azodicarboxylates. | nih.gov |

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. 1-Phenylethylamine (α-PEA), which shares a structural motif with the target compound, is a widely used chiral auxiliary. mdpi.com

In this methodology, a racemic starting material is reacted with an enantiopure chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated. For instance, α-PEA can be used to synthesize chiral building blocks for various asymmetric syntheses. mdpi.com A common application involves the diastereoselective alkylation of amides derived from a chiral auxiliary like pseudoephenamine, which has shown excellent stereocontrol in reactions that form quaternary stereocenters. nih.gov The reduction of an imine moiety containing a chiral auxiliary, such as (R)-1-arylethylamine, using modified sodium borohydrides can also produce diastereomeric products with good stereoselectivity, which can then be separated. researchgate.net

Table 2: Application of Chiral Auxiliaries in Diastereoselective Synthesis

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity in forming quaternary carbon centers. | nih.gov |

| (R)-1-Phenylethylamine (α-PEA) | Imine Reduction | Directs the reduction to form separable diastereomeric products. | researchgate.net |

Diastereoselective and Enantioselective Reduction Strategies

The creation of the chiral center in phenyl-1-naphthaleneethanamine can be achieved through the stereoselective reduction of a prochiral ketone or imine precursor. This approach is one of the most common methods for preparing chiral amines and alcohols.

One strategy involves the enantioselective protonation of an enolate to generate a chiral ketone, which is then reduced in a subsequent diastereoselective step. url.edu For example, the enolate of 2-phenylcyclohexanone (B152291) can be protonated with a chiral proton source, followed by reduction with sodium naphthalenide to yield chiral trans-2-phenylcyclohexanol. url.edu

Alternatively, a prochiral ketone can be directly reduced using a chiral reducing agent. A concise synthesis of analogous (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes has been achieved through the dehydroxylation of corresponding propanols, which were prepared by the asymmetric induction during a Grignard reaction with an optically active α-aminoketone. researchgate.net The stereochemical outcome of such reductions is often explained by models like Cram's or Felkin-Anh's, where the existing stereocenter directs the approach of the nucleophile. researchgate.net Hydrogen bonding can also play a crucial role in freezing the conformation of the substrate, leading to higher diastereoselectivity. researchgate.net

Chiral Resolution Techniques for (+/-)-Phenyl-1-naphthaleneethanamine Racemates

When a stereoselective synthesis is not employed, phenyl-1-naphthaleneethanamine is produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is essential. libretexts.org

Classical Diastereomeric Salt Formation and Preferential Crystallization

One of the most established methods for resolving racemates is converting the enantiomers into a mixture of diastereomers, which possess different physical properties like solubility and melting point. libretexts.org For a racemic amine like phenyl-1-naphthaleneethanamine, this is typically achieved by reacting it with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org

The reaction produces a pair of diastereomeric salts: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid]. Due to their different solubilities in a given solvent, one diastereomeric salt will crystallize out of the solution before the other. libretexts.org This process, known as fractional crystallization, allows for the separation of the diastereomers by simple filtration. libretexts.orguctm.edu Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the resolving acid. libretexts.org A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%; however, the unwanted enantiomer can often be racemized and recycled. kesselssa.com

Preferential crystallization is another technique where a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its crystallization while the other enantiomer remains in solution. uctm.edu

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Principle of Separation | Reference |

|---|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | libretexts.orglibretexts.org |

| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Used to resolve DL-Phenylglycine via diastereomeric salt crystallization. | kesselssa.com |

Chromatographic Chiral Separation Using Specialized Stationary Phases

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. hplc.eu The method utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that is bonded or coated onto a support like silica (B1680970). chiralpedia.com As the racemic mixture passes through the chromatography column, the enantiomers form transient diastereomeric complexes with the CSP. chiralpedia.com

The separation occurs because one enantiomer interacts more strongly with the chiral selector than the other, based on the "three-point interaction model," leading to different retention times. chiralpedia.com There is a wide variety of CSPs available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) and amylose) being particularly versatile and widely used for their broad enantioselectivity. nih.gov Other common CSPs include Pirkle-type phases (π-acceptor/π-donor) and cyclodextrin-based phases. hplc.eunih.gov The choice of the CSP and the mobile phase is critical for achieving successful separation. nih.govmdpi.com This technique is applicable to a broad range of compounds, including pharmaceuticals and their intermediates. nih.gov

Table 4: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Mechanism | Typical Analytes | Reference |

|---|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance within a helical polymer structure. | Wide range of chiral compounds, including alcohols and amines. | nih.gov |

| Pirkle-type (π-acid/π-base) | 3,5-dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions. | NSAIDs, amides, esters, alcohols. | hplc.eu |

| Cyclodextrin-based | β-cyclodextrin derivatives | Inclusion complexation within the chiral cavity of the cyclodextrin. | Aromatic compounds. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of I+/ Phenyl 1 Naphthaleneethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within +/- Phenyl-1-naphthaleneethanamine can be determined.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of a related compound, N-(1-(naphthalen-1-yl)ethylidene)aniline, shows characteristic signals for the aromatic protons of the naphthalene (B1677914) and phenyl groups, as well as for the ethylidene moiety. rsc.org For instance, multiplets in the aromatic region (typically δ 7.0-8.0 ppm) correspond to the protons on the naphthalene and phenyl rings.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In a similar compound, N,N-dimethylnaphthalen-1-amine, the carbon signals for the naphthalene ring appear at distinct chemical shifts, for example, δ 150.78, 134.76, 128.74, 128.30, 125.72, 125.66, 125.10, 124.09, 122.85, and 113.87 ppm. rsc.org The signals for the phenyl group in aniline (B41778) typically appear around δ 148.2, 129.0, 117.2, and 115.1 ppm. chemicalbook.com

A representative, though not identical, compound, (E)-N-(1-morpholino-2-(naphthalen-1-yl)ethylidene)aniline, displays the following ¹H NMR signals (400 MHz, CDCl₃): δ 7.89-7.87 (m, 1H), 7.82-7.78 (m, 2H), 7.52-7.48 (m, 4H), 7.15 (t, J = 8.0 Hz, 2H), 6.90 (t, J = 7.2 Hz, 1H), 6.81 (d, J = 8.4 Hz, 2H), 4.08 (s, 2H), 3.63 (t, J = 4.4 Hz, 4H), 3.48 (t, J = 4.0 Hz, 4H). rsc.org The ¹³C NMR (100 MHz, CDCl₃) for this molecule shows peaks at δ 157.0, 150.8, 133.7, 131.7, 131.0, 128.9, 128.8, 127.4, 126.3, 125.8, 125.5, 124.9, 122.6, 122.0, 121.4, 66.7, 45.1, 30.6. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.89-6.81 (aromatic), 4.08 (CH₂), 3.63 (CH₂), 3.48 (CH₂) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complex Structural Correlation

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which helps to trace the connectivity of adjacent protons within the phenyl and naphthyl rings and the ethylamine (B1201723) bridge.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution and for distinguishing between different stereoisomers. For instance, a study on a related imine, N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine, used NOESY to investigate atropisomerism and the conformation in solution. rsc.org

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The molecular ion peak (M+) in the mass spectrum of +/- Phenyl-1-naphthaleneethanamine would confirm its molecular weight. For N-phenyl-1-naphthylamine, the molecular weight is 219.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For example, the calculated m/z for the [M+H]⁺ ion of (E)-N-(1-morpholino-2-(naphthalen-1-yl)ethylidene)aniline is 331.1805, with the found value being 331.1806. rsc.org

Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org In the case of +/- Phenyl-1-naphthaleneethanamine, this would involve the cleavage of the C-C bond adjacent to the nitrogen atom. The fragmentation of related compounds like ketamine analogues often involves the loss of specific groups from the amine and the cleavage of the ring structure. nih.gov The mass spectrum of N-phenyl-1-naphthylamine is available in the NIST WebBook. nist.gov

Table 2: Potential Mass Spectrometry Fragmentation

| Fragment | Description |

|---|---|

| [M]+ | Molecular ion |

| [M-CH₃]+ | Loss of a methyl group |

| [C₁₀H₇CH=NHC₆H₅]+ | Fragment from cleavage of the ethyl group |

| [C₁₀H₇]+ | Naphthyl cation |

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of +/- Phenyl-1-naphthaleneethanamine would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine would typically appear in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C-N stretching vibration usually appears in the region of 1250-1350 cm⁻¹. researchgate.net The IR spectrum of N-phenyl-1-naphthylamine is available in the NIST database. nist.gov

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. For instance, in a related naphthalene-containing compound, C-C vibrations of the naphthalene ring were observed at 1600, 1347, and 1017 cm⁻¹ in the Raman spectrum. nih.gov

Table 3: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 | |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

An X-ray crystal structure of +/- Phenyl-1-naphthaleneethanamine would reveal the exact conformation of the molecule in the solid state, including the relative orientations of the phenyl and naphthalene rings. A study on N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine utilized X-ray crystallography to reveal that a naphthyl proton was situated only 2.7 Å above the face of the phenyl ring, leading to an unusual NMR signal due to diamagnetic shielding. rsc.org This highlights the power of combining crystallographic and spectroscopic data.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like +/- Phenyl-1-naphthaleneethanamine, which exists as a pair of enantiomers. rsc.orgnih.gov

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. A CD spectrum can be used to determine the enantiomeric purity of a sample and, through comparison with theoretical calculations or spectra of related compounds with known stereochemistry, can help in assigning the absolute configuration (R or S) of the chiral center.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, is characteristic of the stereochemistry of the molecule and can be used to determine the absolute configuration.

The application of these techniques is crucial for the full stereochemical elucidation of +/- Phenyl-1-naphthaleneethanamine.

Reactivity and Reaction Mechanisms of I+/ Phenyl 1 Naphthaleneethanamine and Its Derivatives

Chemical Transformations at the Amine Nitrogen Center

The secondary amine nitrogen in N-Phenyl-1-naphthylamine is a key locus of reactivity, participating in a variety of chemical transformations that are fundamental to the synthesis of its derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atom of N-Phenyl-1-naphthylamine, possessing a lone pair of electrons, readily undergoes N-alkylation and N-acylation reactions. These reactions are crucial for the introduction of various functional groups, thereby modifying the compound's properties for diverse applications.

N-Alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This can be achieved by reacting N-Phenyl-1-naphthylamine with alkyl halides. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide. The reactivity of alkyl halides generally follows the order R-I > R-Br > R-Cl.

A variety of catalysts can facilitate the N-alkylation of aromatic amines. For instance, ruthenium-based catalysts have been shown to be effective for the selective alkylation of aromatic primary amines with primary alcohols under mild conditions, a process that could be extrapolated to secondary amines like N-Phenyl-1-naphthylamine. google.com Another approach involves the use of a strong base such as sodium hydride to deprotonate the amine, forming a more potent nucleophile that can then react with an alkyl halide. mdpi.com

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Alkyl Halide (e.g., CH₃I) | NaH | THF | Room Temp. | N-Methyl-N-phenyl-1-naphthylamine | High (General Method) |

| Primary Alcohol | Ru Complex | Toluene | Reflux | N-Alkyl-N-phenyl-1-naphthylamine | High (General Method) |

N-Acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or anhydride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are amides. For less reactive aromatic amines, more forceful conditions or activating agents might be necessary. For instance, using dimethylacetamide as a solvent in the presence of silver cyanide can facilitate the acylation of N-aryl systems. rsc.org

| Acylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to Room Temp. | N-Acetyl-N-phenyl-1-naphthylamine | High (General Method) |

| Benzoyl Chloride | Triethylamine | Toluene | Room Temp. | N-Benzoyl-N-phenyl-1-naphthylamine | High (General Method) |

Formation and Reactivity of Iminium Intermediates

Iminium ions are cationic species characterized by a C=N⁺ double bond. They are typically formed from the reaction of secondary amines with carbonyl compounds such as aldehydes and ketones. The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates under acidic conditions to form the iminium ion.

The formation of an iminium ion from N-Phenyl-1-naphthylamine would require reaction with a carbonyl compound. These iminium intermediates are highly electrophilic and can react with various nucleophiles, making them valuable synthetic intermediates. For example, they can participate in Mannich-type reactions or be reduced to form tertiary amines.

Oxidation and Reduction Chemistry of the Amine Functionality

The amine nitrogen of N-Phenyl-1-naphthylamine is susceptible to oxidation . Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, reaction with peroxyl radicals can occur, though it has been concluded that this oxidation does not proceed to a significant extent via the corresponding nitroxide. chemicalbook.com The oxidation of N-phenyl-1-naphthylamines has also been studied in the context of its use as an antioxidant, where it acts as a radical scavenger. chemicalbook.com When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). libretexts.orgosha.govgoogle.com

Conversely, the reduction of the amine functionality is not a common transformation as the amine is already in a reduced state. However, the aromatic rings can be reduced under certain conditions (see section 4.2).

Reactivity of the Naphthalene (B1677914) and Phenyl Aromatic Systems

The two aromatic rings of N-Phenyl-1-naphthylamine, the naphthalene and the phenyl moieties, exhibit characteristic aromatic reactivity, primarily through electrophilic substitution. The presence of the amino group significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The amino group (-NH-) is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to the resonance donation of its lone pair of electrons into the aromatic ring. This increases the electron density of the ring, making it more susceptible to attack by electrophiles.

In the case of N-Phenyl-1-naphthylamine, the naphthalene ring is generally more reactive towards electrophiles than the phenyl ring. Within the naphthalene system, the C4 (para to the amino group) and C2 (ortho to the amino group) positions are the most activated. The C5 and C7 positions on the other ring of the naphthalene system are also potential sites for substitution.

Nitration: The nitration of 1-naphthylamine (B1663977) derivatives can be achieved using various nitrating agents. For instance, the nitration of 1-naphthylamine in concentrated sulfuric acid at low temperatures yields a mixture of 5-nitro- and 8-nitro-1-naphthylamine. prepchem.com The presence of the phenyl group on the nitrogen in N-Phenyl-1-naphthylamine would be expected to influence the product distribution. Copper-catalyzed nitration of 1-naphthylamine derivatives has also been reported. masterorganicchemistry.com

| Reaction | Reagents | Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Low Temperature | 4-Nitro-N-phenyl-1-naphthylamine and other isomers |

| Halogenation | Br₂, FeBr₃ | CCl₄ | 4-Bromo-N-phenyl-1-naphthylamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CS₂ | 4-Acetyl-N-phenyl-1-naphthylamine |

Halogenation: Halogenation, such as bromination, is expected to occur preferentially at the activated C4 position of the naphthalene ring.

Friedel-Crafts Acylation: Similar to other electrophilic substitutions, Friedel-Crafts acylation is predicted to favor substitution at the C4 position. The reaction of naphthalene itself with acetyl chloride and aluminum chloride can give different isomer ratios depending on the solvent, highlighting the sensitivity of regioselectivity to reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution on Activated Rings

Nucleophilic aromatic substitution (SNAAr) is generally difficult on electron-rich aromatic rings like naphthalene and benzene (B151609). This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it towards nucleophilic attack. nist.govnih.gov

Therefore, for N-Phenyl-1-naphthylamine or its derivatives to undergo nucleophilic aromatic substitution, the naphthalene or phenyl ring would first need to be substituted with one or more potent electron-withdrawing groups. For example, if the phenyl ring were nitrated to introduce a nitro group at the para-position, this would activate the ring towards nucleophilic attack at the carbon bearing a suitable leaving group (e.g., a halide). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

| Substrate | Nucleophile | Conditions | Product |

| N-(4-Halophenyl)-1-naphthylamine (with activating group) | Nu⁻ (e.g., MeO⁻) | Heat | N-(4-Methoxyphenyl)-1-naphthylamine |

Metal-Catalyzed Cross-Coupling for Aryl-Aryl and Aryl-Heteroatom Linkages

The N-Phenyl-1-naphthaleneethanamine scaffold contains two distinct aromatic systems, the phenyl group and the naphthyl group, which can serve as platforms for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon (aryl-aryl) and carbon-heteroatom (aryl-N, aryl-O, aryl-S) bonds. The specific reaction would typically require prior functionalization of one of the aromatic rings (e.g., with a halide or triflate) to act as the electrophile, which then couples with a nucleophilic partner.

Aryl-Aryl Bond Formation: Palladium- and nickel-catalyzed reactions are paramount for forging aryl-aryl bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. chemistryjournals.netrhhz.net For instance, a brominated derivative of N-Phenyl-1-naphthaleneethanamine could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a more complex biaryl structure. The efficiency of such couplings can be influenced by the electronic properties and steric bulk of the ligands on the metal catalyst. nih.gov Nickel catalysts are often favored for coupling with less reactive electrophiles like aryl triflates. organic-chemistry.org

Aryl-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, while related reactions can form C-O and C-S bonds. rhhz.net These reactions typically involve the coupling of an aryl halide or triflate with an amine, alcohol, or thiol. In the context of the target molecule, if one of the aryl rings were functionalized with a leaving group, it could be coupled with various amines or other heteroatom-containing nucleophiles. Conversely, the secondary amine within the N-Phenyl-1-naphthaleneethanamine structure itself could act as the nucleophile in a coupling reaction with a different aryl halide.

Below is a table representing typical conditions for these cross-coupling reactions based on established methodologies for similar N-aryl systems.

| Coupling Reaction | Typical Catalyst | Nucleophile/Electrophile Partner | Typical Base | Solvent | Potential Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura (Aryl-Aryl) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Ar-B(OH)₂ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | N-(Aryl-phenyl)-1-naphthaleneethanamine |

| Buchwald-Hartwig (Aryl-Nitrogen) | Pd₂(dba)₃/Ligand (e.g., BINAP) | R₂NH | NaOᵗBu, Cs₂CO₃ | Toluene, Dioxane | N-Phenyl-N-aryl-1-naphthaleneethanamine |

| Chan-Lam (Aryl-Nitrogen) | Cu(OAc)₂ | Ar-B(OH)₂ | Pyridine, Et₃N | DCM, Toluene | N-Phenyl-N-aryl-1-naphthaleneethanamine |

| Migita (Aryl-Sulfur) | NiCl₂(Xantphos) | R-SH | KOAc | THF | N-Phenyl-1-(arylthio-naphthalen)eethanamine |

Rearrangement Reactions Involving the Ethanamine Backbone

The flexible ethanamine portion of the molecule, connecting two bulky aryl groups, is susceptible to various rearrangement reactions, particularly under thermal or catalytic conditions. These reactions can lead to profound changes in the molecular skeleton, often resulting in the formation of new cyclic structures or isomers.

Intramolecular Cyclization Pathways and Heterocycle Formation

The ethanamine chain can participate in intramolecular cyclization reactions with either the phenyl or the naphthyl ring to form nitrogen-containing heterocycles. Such reactions are typically promoted by acid catalysis, which can generate a reactive N-acyliminium ion intermediate if the nitrogen is first acylated. nih.gov The subsequent cyclization involves the aromatic ring acting as a nucleophile, attacking the electrophilic iminium ion.

The outcome of the cyclization is highly dependent on the reaction conditions and the length of the tether connecting the reacting groups. nih.gov For N-Phenyl-1-naphthaleneethanamine derivatives, this could lead to the formation of tetrahydroquinoline or benz[f]isoquinoline (B1616488) ring systems.

| Reaction Type | Activating Reagent | Intermediate | Potential Heterocyclic Product | Ring System Formed |

|---|---|---|---|---|

| Pictet-Spengler type | Aldehyde (R-CHO), Acid | N-Iminium ion | Tetrahydroisoquinoline analog | Cyclization onto Naphthyl ring |

| N-Acyliminium Ion Cyclization | Acylating agent, Lewis Acid | N-Acyliminium ion | Lactam-fused heterocycle | Cyclization onto Phenyl or Naphthyl ring |

| Friedel-Crafts type | Lewis Acid (e.g., AlCl₃) | Carbocation on ethanamine chain | Dihydroquinoline analog | Cyclization onto Phenyl ring |

Sigmatropic Rearrangements and Other Molecular Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system in an intramolecular fashion. acs.org While the saturated ethanamine backbone in the parent molecule is not primed for sigmatropic shifts, derivatives containing unsaturation can undergo these transformations.

A prominent example is the acs.orgacs.org-sigmatropic rearrangement. If the nitrogen atom of N-Phenyl-1-naphthaleneethanamine were part of an allyl vinyl ether system (in a Claisen rearrangement) or a 1,5-diene system (in a Cope rearrangement), it would be susceptible to these powerful C-C bond-forming reactions. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For example, an N-allyl derivative could potentially undergo an aza-Claisen rearrangement.

Another class is the acs.orgacs.org-sigmatropic rearrangement, such as the Wittig rearrangement, which involves allylic ethers or amines. acs.orgnih.gov A derivative of N-Phenyl-1-naphthaleneethanamine containing an adjacent allylic group could be induced to rearrange, forming a new carbon-carbon bond and shifting the heteroatom's position. Such reactions have been shown to proceed with high stereoselectivity. nih.govnih.gov

Other rearrangements, like the Bamberger rearrangement, occur with N-phenylhydroxylamines in the presence of strong acid, leading to aminophenols. wikipedia.org If the nitrogen atom in a derivative were oxidized to a hydroxylamine, it could potentially undergo an analogous acid-catalyzed rearrangement.

Mechanistic Investigations Through Kinetic and Isotopic Labeling Studies

Elucidating the precise mechanisms of the aforementioned reactions relies heavily on detailed experimental studies, particularly those involving kinetics and isotopic labeling. While specific studies on N-Phenyl-1-naphthaleneethanamine are not widely documented, the principles of these investigative techniques can be applied to understand its potential reactivity.

Kinetic Studies: Kinetic analysis, which measures how reaction rates change with reactant concentrations, is crucial for determining the molecularity of reaction steps and identifying the rate-determining step (RDS). researchgate.net In a metal-catalyzed cross-coupling cycle, for example, kinetic experiments can help distinguish whether oxidative addition or reductive elimination is the slow step, providing insight into the catalyst's resting state and potential bottlenecks in the cycle. chemistryjournals.net For rearrangement reactions, kinetic data can help support or refute a proposed pathway by confirming the reaction order predicted by the mechanism.

Isotopic Labeling Studies: The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state of a reaction. wikipedia.orglibretexts.org It involves replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate.

Primary KIE: If a bond to the isotopically labeled atom is broken or formed in the rate-determining step, a significant change in rate (typically kH/kD > 2) is observed. libretexts.org For instance, in a rearrangement where a C-H bond is cleaved in the RDS, deuterating that position would slow the reaction, confirming the bond's involvement.

Secondary KIE: If the isotopic substitution is at a position not directly involved in bond-breaking, a smaller effect may still be observed, providing information about changes in hybridization at that center in the transition state. wikipedia.org

Isotopic labeling is also used as a tracer to follow the path of atoms throughout a reaction. For example, in a Claisen rearrangement, labeling a specific carbon with ¹³C can unambiguously determine the connectivity of the product, confirming the concerted acs.orgacs.org pathway. masterorganicchemistry.comosti.gov Similarly, deuterium (B1214612) can be used to label aromatic rings to track migration or exchange processes. youtube.com

| Mechanistic Question | Investigative Method | Expected Observation / Interpretation |

|---|---|---|

| Is a C-H bond broken in the rate-determining step of a rearrangement? | Primary Kinetic Isotope Effect (KIE) | A large kH/kD value (>2) suggests C-H bond cleavage is rate-limiting. |

| What is the rate-determining step in a Pd-catalyzed cross-coupling? | Reaction Kinetics | The reaction order with respect to each component (catalyst, electrophile, nucleophile) points to the species involved in the slowest step. |

| Does a rearrangement proceed via a specific concerted pathway? | ¹³C or ²H Isotopic Labeling | The final position of the isotopic label in the product confirms the atom connectivity changes predicted by the proposed mechanism (e.g., Cope or Claisen). masterorganicchemistry.com |

| Is a proton transfer involved in the transition state? | Solvent Isotope Effect (e.g., H₂O vs. D₂O) | A significant solvent KIE suggests proton transfer is part of the rate-determining step. nih.gov |

Theoretical and Computational Studies on I+/ Phenyl 1 Naphthaleneethanamine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in a molecule. For (+/-)-N-Phenyl-1-naphthaleneethanamine, the key dihedral angles to consider are those around the C-C and C-N bonds of the ethanamine linker.

Computational methods can systematically explore the conformational space by rotating these bonds and calculating the energy of each resulting structure. This generates a potential energy surface, from which the minimum energy conformers can be identified. For similar molecules like phenylethylamine, studies have identified both extended (anti) and folded (gauche) conformations as being energetically favorable. rsc.org In the gauche conformation of (+/-)-N-Phenyl-1-naphthaleneethanamine, an interaction between the phenyl ring and the naphthalene (B1677914) moiety might be possible.

The relative stability of these conformers can be influenced by the surrounding environment. Therefore, computational studies often consider the molecule in the gas phase, as well as in different solvents using implicit or explicit solvent models, to understand how the conformational preferences might change in different phases.

Table 2: Illustrative Relative Energies of Conformers for a Phenethylamine (B48288) Analogue

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 0.75 |

| Gauche 2 | ~-60° | 0.75 |

Note: This table presents hypothetical data for a related phenethylamine to illustrate the concept of different conformer energies. The actual values for (+/-)-N-Phenyl-1-naphthaleneethanamine would depend on specific calculations.

While conformational analysis provides a static picture of the low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com

For (+/-)-N-Phenyl-1-naphthaleneethanamine, an MD simulation could reveal the dynamics of the interconversion between different conformers, providing information on the timescales of these processes. It would also allow for the study of the flexibility of the phenyl and naphthalene rings and the ethanamine side chain. This information is particularly important for understanding how the molecule might adapt its shape to interact with other molecules, such as receptors or enzymes.

Prediction of Spectroscopic Parameters from First Principles (NMR, UV-Vis, IR)

The theoretical prediction of spectroscopic parameters from first principles, primarily through methods rooted in density functional theory (DFT), provides a powerful tool for the structural elucidation and characterization of molecules like (+/-)-N-Phenyl-1-naphthaleneethanamine. These computational approaches allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, ultraviolet-visible (UV-Vis) electronic transitions, and infrared (IR) vibrational frequencies, offering insights that complement and aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

First-principles calculations of NMR spectra involve the computation of nuclear shielding constants, which are then converted into chemical shifts. For a molecule with the structural complexity of (+/-)-N-Phenyl-1-naphthaleneethanamine, which features multiple stereoisomers and conformational flexibility due to rotation around single bonds, theoretical calculations can be particularly insightful.

A hypothetical table of predicted ¹H NMR chemical shifts for a conformer of (+/-)-N-Phenyl-1-naphthaleneethanamine, based on general principles and data from similar structures, is presented below. The exact values would require specific DFT calculations.

| Proton | Predicted Chemical Shift (ppm) | Notes |

| N-H | 4.5 - 5.5 | Position can be broad and solvent-dependent. |

| Methine (CH) | 4.0 - 4.5 | Coupled to both methyl and N-H protons. |

| Methyl (CH₃) | 1.5 - 2.0 | Doublet due to coupling with the methine proton. |

| Naphthyl H | 7.2 - 8.2 | Complex multiplet pattern characteristic of a 1-substituted naphthalene. |

| Phenyl H | 6.7 - 7.3 | Multiplet pattern depending on the substitution and ring orientation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For (+/-)-N-Phenyl-1-naphthaleneethanamine, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene and phenyl chromophores.

Computational studies on naphthalene and its derivatives have shown that the absorption spectrum typically features two main bands, the ¹Lₐ and ¹Lₑ bands, which arise from transitions to different excited states. The position and intensity of these bands are sensitive to substitution and the solvent environment. Theoretical calculations can model these solvatochromic effects by employing continuum solvent models.

A table of predicted UV-Vis absorption maxima for (+/-)-N-Phenyl-1-naphthaleneethanamine in a non-polar solvent is provided below as an illustrative example.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~320 | Low | π-π* transition (¹Lₑ band of naphthalene) |

| S₀ → S₂ | ~280 | High | π-π* transition (¹Lₐ band of naphthalene) |

| S₀ → S₃ | ~250 | Moderate | π-π* transition (Phenyl ring) |

Infrared (IR) Spectroscopy:

First-principles calculations of IR spectra involve the computation of the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, although anharmonic corrections can be applied for greater accuracy. The predicted IR spectrum can be used to assign the vibrational modes observed in experimental spectra.

For (+/-)-N-Phenyl-1-naphthaleneethanamine, key vibrational modes would include the N-H stretch, C-H stretches of the aliphatic and aromatic regions, and the characteristic C=C stretching vibrations of the aromatic rings.

An illustrative table of predicted IR frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| C=C Aromatic Stretch | 1500 - 1600 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Application of Molecular Electron Density Theory (MEDT) in Mechanistic Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. researchgate.netresearchgate.net It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of a chemical reaction. researchgate.net MEDT analyzes the electron density distribution along the reaction pathway to elucidate the molecular mechanism. While specific MEDT studies on the reactions of (+/-)-N-Phenyl-1-naphthaleneethanamine were not found in the reviewed literature, the application of MEDT to reactions involving similar structural motifs, such as the Diels-Alder reaction of naphthalene with N-phenyl-maleimide, provides a clear indication of its potential for mechanistic elucidation.

MEDT analyses typically involve several key components:

Conceptual DFT (CDFT) Reactivity Indices: These indices, such as electrophilicity and nucleophilicity, are calculated from the ground-state electron density of the reactants to predict their reactivity.

Energy Profile Analysis: The energies of reactants, transition states, and products are calculated to determine the feasibility of a reaction pathway.

Electron Localization Function (ELF) Analysis: ELF is a topological analysis of the electron density that provides a picture of electron localization in a molecule. Along a reaction coordinate, ELF analysis can reveal the points at which bond formation and breaking occur.

In the context of a hypothetical reaction involving (+/-)-N-Phenyl-1-naphthaleneethanamine, for example, an N-alkylation reaction, an MEDT study would proceed as follows:

Reactant Analysis: The CDFT indices of (+/-)-N-Phenyl-1-naphthaleneethanamine and the alkylating agent would be calculated to assess their nucleophilic and electrophilic character, respectively.

Transition State Search: The geometry and energy of the transition state for the reaction would be located using quantum chemical methods.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be performed to confirm that the located transition state connects the reactants and products.

ELF and NCI Analysis: The ELF and Non-Covalent Interactions (NCI) index would be analyzed at points along the IRC to visualize the changes in electron density and identify the sequence of bond formation.

A hypothetical data table summarizing the findings of an MEDT study on the N-alkylation of (+/-)-N-Phenyl-1-naphthaleneethanamine with methyl iodide is presented below.

| Parameter | Value | Interpretation |

| Reactants | ||

| Nucleophilicity of Amine (N) | > 3.0 eV | Strong nucleophile |

| Electrophilicity of CH₃I (ω) | > 1.5 eV | Strong electrophile |

| Transition State | ||

| Activation Energy (ΔE‡) | ~15 kcal/mol | Kinetically feasible |

| C-N bond distance | ~2.2 Å | Early transition state |

| C-I bond distance | ~2.5 Å | Elongated C-I bond |

| ELF Analysis at TS | ||

| V(N,C) basin population | ~0.8 e | Incipient N-C bond formation |

| V(C,I) basin population | ~1.2 e | Weakened C-I bond |

This analysis would provide a detailed, quantitative picture of the reaction mechanism, going beyond the traditional molecular orbital-based explanations.

Applications of I+/ Phenyl 1 Naphthaleneethanamine and Its Analogs in Chemical Sciences

Role as Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using catalytic amounts of a chiral substance, is a cornerstone of modern organic chemistry. Chiral amines like (R)- and (S)-1-(1-Naphthyl)ethylamine are fundamental to this field, serving as the basis for a wide array of chiral ligands that impart high levels of stereoselectivity. sigmaaldrich.comenamine.net

The efficacy of 1-(1-Naphthyl)ethylamine (B3023371) in asymmetric catalysis lies in its incorporation into more complex ligand architectures which then coordinate with transition metals like iridium, rhodium, palladium, and platinum. researchgate.netnih.govacs.org The design of these ligands is crucial for creating a well-defined chiral pocket around the metal center, which enables the catalyst to differentiate between the prochiral faces of a substrate. nih.gov

Researchers have developed numerous strategies to synthesize these metal-amine complexes. For instance, phosphoramidite (B1245037) ligands derived from binaphthol (BINOL) backbones and featuring bulky 1-naphthyl groups have been shown to form highly effective iridium complexes for asymmetric reductive amination. nih.gov In these structures, the naphthyl groups act as steric blocking planes, cooperatively creating a confined chiral environment that dictates the stereochemical outcome of the reaction. nih.gov Similarly, palladium metallacycles containing imines derived from 1-(1-Naphthyl)ethylamine have been synthesized and used to resolve P-chiral phosphine (B1218219) ligands. researchgate.net

The interaction between the ligand and the metal is a key area of study. The adsorption of 1-(1-Naphthyl)ethylamine onto platinum surfaces, for example, has been extensively characterized to understand how it bestows chirality upon the metal for heterogeneous catalysis. nsf.govnih.gov These studies, combining spectroscopy and quantum mechanics calculations, indicate that the amine protonates and adsorbs onto the platinum surface, creating the chiral environment necessary for enantioselective reactions. nsf.gov

Table 1: Examples of Metal-Amine Complexes Derived from 1-(1-Naphthyl)ethylamine Analogs

| Metal Center | Ligand Type | Application | Reference |

|---|---|---|---|

| Iridium (Ir) | Phosphoramidite with 1-naphthyl groups | Asymmetric Reductive Amination | nih.gov |

| Platinum (Pt) | 1-(1-Naphthyl)ethylamine (as surface modifier) | Heterogeneous Asymmetric Hydrogenation | nsf.govnih.govsigmaaldrich.com |

| Palladium (Pd) | Imine derived from 1-(1-Naphthyl)ethylamine | Resolution of P-chiral ligands | researchgate.net |

| Copper (Cu) | Fesulphos/Cu(I) complex | Asymmetric 1,3-Dipolar Cycloaddition | nih.gov |

| Ruthenium (Ru) | Tosylamido)amino}(p-cymene)ruthenium(II) | Asymmetric Catalytic Reduction | google.com |

The metal-ligand complexes derived from 1-(1-Naphthyl)ethylamine are powerful catalysts for a variety of enantioselective transformations.

Asymmetric Hydrogenation: This is one of the most significant applications. Chiral modifiers like 1-(1-Naphthyl)ethylamine are used to create chiral sites on the surface of heterogeneous platinum catalysts. nsf.gov These modified catalysts have been successfully employed in the enantioselective hydrogenation of activated ketones, such as the conversion of ethyl pyruvate (B1213749) to ethyl lactate, a reaction of considerable industrial interest. sigmaaldrich.comresearchgate.net Iridium complexes bearing chiral N,P-ligands are also highly effective for the asymmetric hydrogenation of unfunctionalized olefins. diva-portal.org

Asymmetric Alkylation: Catalytic enantioselective alkylation is a powerful method for constructing stereogenic centers. nih.gov Chiral phase-transfer catalysts derived from compounds analogous to naphthylethylamine, such as Cinchona alkaloids, are used for the enantioselective alkylation of glycine (B1666218) derivatives to produce non-natural amino acids. nih.gov While direct use of 1-(1-Naphthyl)ethylamine in major alkylation catalysts is less common than for hydrogenation, its derivatives serve as crucial building blocks for the ligands and chiral auxiliaries that enable these transformations. researchgate.net During the hydrogenation of certain substrates, side reactions involving the reductive alkylation of the 1-(1-Naphthyl)ethylamine modifier itself have been observed and studied. researchgate.net

Asymmetric Cycloaddition: 1,3-Dipolar cycloaddition reactions are powerful tools for building five-membered heterocyclic rings with multiple stereocenters. nih.gov Copper(I) complexes bearing chiral ligands are frequently used to catalyze the reaction between azomethine ylides and various dipolarophiles. nih.govresearchgate.net For example, a Cu(I)/Fesulphos catalyst system has been used in the highly enantioselective 1,3-dipolar cycloaddition of an azomethine ylide derived from a naphthaldehyde, leading to complex polycyclic pyrrolidines. nih.gov These reactions provide direct access to scaffolds of significant biological and pharmaceutical relevance. nih.govrsc.org

Utilization as Versatile Building Blocks in Complex Organic Molecule Synthesis

Beyond their role in catalysis, the enantiomerically pure forms of 1-(1-Naphthyl)ethylamine are invaluable chiral building blocks. chemimpex.comtcichemicals.com Their pre-existing stereocenter can be incorporated into a target molecule, guiding the stereochemistry of subsequent transformations.

The synthesis of enantiopure heterocyclic compounds is a major focus of organic chemistry. As noted in the discussion of cycloaddition reactions, 1-(1-Naphthyl)ethylamine derivatives are key precursors for generating complex, stereochemically rich pyrrolidines and isoxazolidines. nih.govresearchgate.net Furthermore, the amine functionality allows for its use in the synthesis of other important heterocyclic systems, including β-amino acids. chemicalbook.com The development of chiral epoxy-imine building blocks, which combine different reactive functional groups, allows for a diversity-oriented synthesis approach to complex molecules like peptidomimetics. nih.gov

The ultimate demonstration of a chiral building block's utility is its application in the total synthesis of complex natural products and pharmaceuticals. nih.govrsc.org (R)-(+)-1-(1-Naphthyl)ethylamine is a well-known key intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism and parathyroid carcinoma. researchgate.netgoogle.com Its structural motif is also found in inhibitors of the coronavirus PLpro protease. google.com The amine serves as a chiral handle, ensuring the final drug molecule is obtained as a single, active enantiomer. chemimpex.com The broader class of chiral primary amines, including the analogous 1-phenylethylamine, is widely used as a chiral auxiliary in the diastereoselective synthesis of numerous medicinal substances and natural products. mdpi.com

Table 2: Selected Applications of 1-(1-Naphthyl)ethylamine as a Chiral Intermediate

| Target Molecule/Class | Role of Naphthylethylamine | Significance | Reference |

|---|---|---|---|

| Cinacalcet | Key Chiral Intermediate | Pharmaceutical for hyperparathyroidism | researchgate.netgoogle.com |

| Coronavirus PLpro Protease Inhibitors | Key Chiral Intermediate | Antiviral Drug Development | google.com |

| Chiral β-Amino Acids | Chiral Precursor | Building blocks for peptides and pharmaceuticals | chemicalbook.com |

| Peptidomimetic Aspartic Protease Inhibitors | Precursor to Chiral Building Blocks | Development of HIV inhibitors like Darunavir | nih.gov |

Applications in Advanced Materials Chemistry and Photonics

The unique structural and chiral properties of 1-(1-Naphthyl)ethylamine and its analogs extend their utility into the realm of materials science and photonics. Chiral organic-inorganic hybrid materials are at the forefront of research for their potential in chiroptoelectronics, as they can generate chiral excitons without needing external magnetic fields. aps.org

A notable example involves the use of (1-naphthyl)ethylammonium as the chiral organic cation in one-dimensional lead iodide perovskite-type materials. aps.org In these hybrid structures, the chiral organic molecules arrange in a helical fashion, and this molecular chirality is transferred to the electronic properties of the inorganic framework. Research has shown that applying mechanical strain to these materials can amplify the resulting exciton (B1674681) chirality. By controlling the molecular assembly through strain, the efficiency of this chiral transfer can be significantly enhanced, opening a new avenue for manipulating the chiroptical properties of semiconductor materials. aps.org This work provides a quantitative model linking the helical arrangement of the chiral molecules to the observed exciton chirality, offering a pathway to design advanced materials with tailored photonic properties. aps.org

Components of Fluorescent Probes and Dyes (excluding biological imaging)

The naphthalene (B1677914) moiety within N-phenyl-1-naphthylamine (NPN), a related compound, is inherently fluorescent. This property has been harnessed in the development of fluorescent probes for various applications in materials science and chemical analysis. NPN itself is a dye that exhibits strong fluorescence when it binds to hydrophobic environments. sigmaaldrich.commedchemexpress.com This characteristic allows it to be used as a probe to determine the critical micelle concentration of surfactants. sigmaaldrich.com The fluorescence of NPN and its analogs is sensitive to the polarity of their microenvironment, a trait that is exploited in the study of polymer structures and interactions.

NPN displays excitation and emission maxima at approximately 337-355 nm and 405-420 nm, respectively. medchemexpress.comcaymanchem.com The fluorescence intensity of NPN can be influenced by the oxidation-reduction state of its environment, as observed in studies with everted membrane vesicles of Escherichia coli. nih.gov This suggests potential applications in monitoring chemical reactions and processes.

Table 1: Spectral Properties of N-Phenyl-1-naphthylamine (NPN)

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum | 337 - 355 nm | medchemexpress.comcaymanchem.com |

Integration into Optoelectronic and Responsive Materials

The aromatic nature of the phenyl and naphthalene rings in (+/-)-N-Phenyl-1-naphthaleneethanamine and its analogs makes them suitable candidates for integration into optoelectronic and responsive materials. The delocalized π-electron systems in these compounds can facilitate charge transport, a crucial property for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

While specific research on the direct integration of (+/-)-N-Phenyl-1-naphthaleneethanamine into these materials is nascent, the broader class of arylamines is well-established in this field. They often serve as hole-transporting layers or as components of the emissive layer in OLEDs. The ability to tune the electronic properties by modifying the substituents on the phenyl and naphthalene rings allows for the rational design of materials with desired optoelectronic characteristics.

Furthermore, the responsiveness of the fluorescence of NPN analogs to their environment opens up possibilities for creating stimuli-responsive materials. For instance, polymers incorporating these moieties could exhibit changes in their optical properties in response to changes in polarity, temperature, or the presence of specific analytes.

Analytical Applications in Chiral Recognition and Separation Technologies

The chirality of (+/-)-N-Phenyl-1-naphthaleneethanamine makes it and its derivatives particularly useful in the field of analytical chemistry, specifically in the separation and analysis of enantiomers.

Development of Chiral Stationary Phases for Chromatographic Separations

The development of chiral stationary phases (CSPs) is critical for the separation of enantiomers by chromatography, particularly high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov While hundreds of CSPs have been developed, there is no universal CSP, making the selection for a specific separation challenging. sigmaaldrich.comnih.gov Polysaccharide-based CSPs are a major class, and recent research has explored the use of novel polysaccharides like levan (B1592505) for this purpose. mdpi.com

Analogs of (+/-)-N-Phenyl-1-naphthaleneethanamine can be synthesized and immobilized onto a solid support, such as silica (B1680970) gel, to create a CSP. The chiral environment created by the bound molecules allows for differential interactions with the enantiomers of a racemic mixture as they pass through the chromatography column. These interactions, which can include π-π stacking, hydrogen bonding, and steric hindrance, lead to different retention times for the two enantiomers, enabling their separation. The development of new CSPs aims to improve chromatographic enantioresolution performance and broaden their range of applications. researchgate.net

Table 2: Common Types of Chiral Stationary Phases

| CSP Type | Basis of Separation | Reference |

|---|---|---|

| Polysaccharide-based | Derivatives of cellulose (B213188) and amylose | mdpi.comresearchgate.net |

| Macrocyclic Glycopeptide-based | Macrocyclic antibiotics like teicoplanin | sigmaaldrich.com |

| Pirkle-type | Small chiral molecules with π-acidic or π-basic groups | researchgate.net |

Use as Chiral Derivatizing Agents in Analytical Characterization

In cases where direct chromatographic separation of enantiomers is difficult, chiral derivatizing agents (CDAs) can be employed. A CDA is a chiral molecule that reacts with the enantiomers of a racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral analytical techniques like gas chromatography (GC) or HPLC.

(+/-)-N-Phenyl-1-naphthaleneethanamine and its analogs, possessing a reactive amine group, can be used as CDAs for the resolution of chiral carboxylic acids, for example. The resulting diastereomeric amides can then be separated and quantified. This approach is particularly useful in determining the enantiomeric purity of a sample. The use of pre-column chiral derivatization with reagents like S-(-)-N-(fluoroacyl)-prolyl chloride has been shown to improve the stereoselectivity and sensitivity of the analysis of chiral amine drugs. nih.gov This highlights the potential for derivatives of (+/-)-N-Phenyl-1-naphthaleneethanamine to be developed into effective CDAs for a range of chiral analytes.

Future Research Directions and Emerging Trends

Development of Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of N-Phenyl-1-naphthylamine often involves the reaction of 1-naphthylamine (B1663977) with aniline (B41778) or chlorobenzene. researchgate.netacs.org While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous materials, and the generation of significant waste, making them less aligned with the principles of green chemistry. primescholars.comrsc.orgnih.gov The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric in developing more sustainable processes. primescholars.comrsc.orgnih.govjocpr.com

Future research is increasingly focused on developing synthetic methodologies that are not only high-yielding but also environmentally benign and atom-economical. Key areas of exploration include:

Catalytic Approaches: The use of catalysts is crucial for improving the atom economy of chemical reactions. jocpr.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds and offer a more efficient route to N-arylamines. wikipedia.orglibretexts.orgnumberanalytics.com Research in this area is geared towards developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. The use of bidentate phosphine (B1218219) ligands, for example, has been shown to improve reaction rates and yields for the synthesis of primary amines. wikipedia.org

Reductive Amination: Reductive amination of ketones and aldehydes presents another promising green alternative. unibe.chrsc.orgdtu.dkresearchgate.net This method can utilize environmentally friendly reducing agents, such as molecular hydrogen, and can sometimes be performed in greener solvents like water, significantly reducing the environmental impact. unibe.chrsc.orgdtu.dk

Solvent-Free and Microwave-Assisted Synthesis: The development of solvent-free reaction conditions is a significant goal in green chemistry. researchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate reaction times and improve yields for the synthesis of related compounds, often without the need for a solvent. researchgate.net These techniques reduce energy consumption and the use of volatile organic compounds.

A comparison of the atom economy for different synthetic routes to N-Phenyl-1-naphthylamine highlights the advantages of modern catalytic methods over traditional approaches.

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy (%) |

| Traditional Method (from 1-Naphthylamine and Aniline) | 1-Naphthylamine, Aniline | N-Phenyl-1-naphthylamine | Ammonia | ~92% |

| Buchwald-Hartwig Amination (from 1-Bromonaphthalene and Aniline) | 1-Bromonaphthalene, Aniline, Base (e.g., NaOtBu) | N-Phenyl-1-naphthylamine | NaBr, tBuOH | ~65% |

| Reductive Amination (from 1-Naphthylamine and Cyclohexanone) | 1-Naphthylamine, Cyclohexanone, Reducing Agent (e.g., H₂) | N-Cyclohexyl-1-naphthylamine (example) | Water | High (varies with reducing agent) |

Note: The atom economy for the Buchwald-Hartwig amination can be influenced by the choice of base and ligand.

Exploration of Undiscovered Reactivity Modes and Novel Transformations

Beyond its synthesis, the inherent reactivity of N-Phenyl-1-naphthylamine offers a fertile ground for discovering new chemical transformations. Current research is beginning to explore reactivity beyond the well-known properties of aromatic amines.

C-H Functionalization: Direct C-H functionalization is a rapidly developing field in organic synthesis that allows for the modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.govrsc.orgyale.edu Exploring the selective C-H functionalization of the phenyl and naphthyl rings of N-Phenyl-1-naphthylamine could lead to the efficient synthesis of a wide range of novel derivatives with unique electronic and steric properties. Palladium-catalyzed C-H arylation of related amine derivatives has already been demonstrated. nih.gov

Photocatalysis: The photophysical properties of N-Phenyl-1-naphthylamine, including its fluorescence, suggest its potential in photocatalysis. caymanchem.comsigmaaldrich.com Derivatives of this compound could be designed to act as photosensitizers, absorbing light and promoting chemical reactions. Electrochemical methods have been used to synthesize N-phenylphenothiazine derivatives from naphthylamines, which have shown catalytic activity in photochemical transformations. rsc.org

Oxidative Coupling and Rearrangement Reactions: The oxidation of N-Phenyl-1-naphthylamine can lead to the formation of nitroxide radicals, which are versatile intermediates in organic synthesis. rsc.org Further investigation into the oxidation chemistry of this compound could unveil new coupling and rearrangement pathways to synthesize complex heterocyclic structures.

Integration of Advanced Computational Design in Synthetic Planning and Mechanism Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.

Predictive Synthesis: Computational tools can be used to predict the feasibility and selectivity of new synthetic routes to N-Phenyl-1-naphthylamine and its derivatives. researchgate.net This can help to prioritize experimental efforts and reduce the time and resources required for synthetic optimization.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are increasingly being used to study the mechanisms of complex organic reactions, such as the Buchwald-Hartwig amination. nih.govnih.gov A detailed computational analysis of the reaction pathways for the synthesis of N-Phenyl-1-naphthylamine can provide valuable insights into the roles of catalysts, ligands, and reaction conditions, facilitating the design of more efficient synthetic protocols.

In Silico Molecular Design: Computational methods can be employed to design new derivatives of N-Phenyl-1-naphthylamine with tailored properties for specific applications. By modeling the electronic and structural properties of different derivatives, researchers can identify promising candidates for use in materials science or as catalysts before undertaking their synthesis.

Expansion into Novel Non-Biological Material and Catalytic Applications

The unique photophysical and electronic properties of N-Phenyl-1-naphthylamine make it an attractive building block for the development of new functional materials and catalysts.

Organic Electronics: Derivatives of N-Phenyl-1-naphthylamine are being explored for their potential use in organic light-emitting diodes (OLEDs). rsc.org The incorporation of this moiety into organic materials can influence their charge transport and emissive properties. Research is focused on synthesizing new materials with improved efficiency, stability, and color purity for display and lighting applications. For instance, new orange-light-emitting materials based on N-naphthyl-1,8-naphthalimide have been developed. researchgate.netnih.gov

Polymer Science: The integration of N-Phenyl-1-naphthylamine into polymer chains can impart desirable properties such as antioxidant capabilities, thermal stability, and specific electronic characteristics. rsc.org Future research will likely focus on the synthesis and characterization of novel polymers containing this moiety for a range of applications, including advanced coatings, membranes, and electronic devices.

Organocatalysis: The amine functionality of N-Phenyl-1-naphthylamine and its derivatives can be exploited in organocatalysis. Chiral versions of this compound could act as catalysts for asymmetric transformations, providing a metal-free alternative to traditional catalysis.